molecular formula C11H17N3O B1612406 N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide CAS No. 946690-90-0

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide

Cat. No. B1612406
M. Wt: 207.27 g/mol
InChI Key: IBGAKHZETFCTLJ-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide, also known as flupirtine, is a non-opioid analgesic drug that is used to treat chronic pain conditions. It was first synthesized in the late 1970s and has since been extensively studied for its analgesic properties.

Scientific Research Applications

Environmental Analysis and Detection

Fluorescent Probing for Carbonyl Compounds : The development of a new fluorescent probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), for sensitive detection of carbonyl compounds (aldehydes and ketones) in water samples demonstrates the compound's application in environmental analysis. This probe offers an improved sensitivity method for tracing small amounts of formaldehyde, acetaldehyde, propionaldehyde, and acetone in environmental samples, including snow, ice, and cloud water, showcasing its potential for environmental monitoring and research (Houdier, Perrier, Defrancq, & Legrand, 2000).

Pharmaceutical Research and Development

Anticancer, Anti-Inflammatory, and Analgesic Activities : Research into the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, highlights the compound's relevance in pharmaceutical synthesis. The study focuses on optimizing the process, understanding the mechanism, and evaluating the kinetics, indicating the compound's importance in developing medications with potential health benefits (Magadum & Yadav, 2018).

Synthesis and Evaluation of Anticonvulsants : The synthesis of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and their assessment for anticancer, anti-inflammatory, and analgesic activities underscore the compound's application in drug discovery. This research identifies specific compounds within the series that exhibit promising biological activities, illustrating the potential for developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Chemical Synthesis and Material Science

Supramolecular Assembly Formation : The study on the formation of supramolecular assemblies from amphiphilic derivatives of N-methyl glycine and N,N dimethyl-β-alanine demonstrates the compound's utility in material science. These assemblies, which vary from nano and microfibers to unique vesicular structures, offer potential applications in drug delivery and tissue regeneration, highlighting the compound's versatility beyond traditional chemical applications (Cutrone et al., 2017).

properties

IUPAC Name

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-4-5-9(6-10(8)12)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGAKHZETFCTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589821
Record name N-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide

CAS RN

946690-90-0
Record name N-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N2,N2-dimethyl-N1-(4-methyl-3-nitrophenyl)glycinamide (7.0 g, 19.5 mmol) was dissolved in ethyl acetate and 10% Pd/C (500 mg) was added. The reaction was placed on a Fischer-Porter hydrogenation apparatus and treated with 50 psi of H2 gas overnight. Following purging with N2 the reaction solution was passed through a celite plug to afford analytically pure N1-(3-amino-4-methylphenyl)-N2,N2-dimethylglycinamide (6.0 g, 29.0 mmol, 98% yield) as a pale yellow oil. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.96 (s, 3 H), 2.24 (s, 6 H), 2.97 (s, 2 H), 4.79 (s, 2 H), 6.63 (dd, J=8.05, 2.01 Hz, 1 H), 6.78 (d, J=8.05 Hz, 1 H), 6.96 (d, J=2.01 Hz, 1 H), 9.24 (s, 1 H).
Name
N2,N2-dimethyl-N1-(4-methyl-3-nitrophenyl)glycinamide
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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